4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound composed of both pyrazole and thiazole moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Its chemical structure allows it to serve as a versatile building block for synthesizing more complex heterocyclic compounds, making it valuable in both academic and industrial research settings.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1152560-53-6 and is available for purchase from chemical suppliers such as Benchchem. Research studies have explored its synthesis, characterization, and potential applications in biological systems.
4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, while pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound's unique structure contributes to its diverse chemical properties and biological activities.
The synthesis of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 1H-pyrazole-1-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, typically under reflux conditions. The use of catalysts or specific acids can enhance the reaction efficiency and yield. For example, the reaction may be catalyzed by hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring from thiosemicarbazide .
The molecular formula of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is C7H8N4S. The structure features a pyrazole ring connected to a thiazole ring via a methylene (-CH2-) bridge. The presence of amino (-NH2) groups enhances its reactivity and potential interactions with biological targets.
4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical transformations:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring into a thiazolidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can introduce functional groups onto the pyrazole ring under acidic or basic conditions .
Reagents used in these reactions include:
The specific conditions (temperature, solvent) can vary depending on the desired product.
The melting point of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine has been reported around 84–86 °C .
This compound exhibits solubility in polar solvents like ethanol and acetonitrile but may have limited solubility in non-polar solvents due to its polar functional groups. Its stability under various pH conditions makes it suitable for biological applications.
Spectroscopic techniques such as Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are commonly employed for characterization:
NMR data typically shows distinct signals corresponding to different hydrogen environments within the molecule.
4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine has several promising applications:
Scientific Research: It serves as a building block for synthesizing more complex heterocycles used in drug discovery.
Biological Studies: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting inflammation-related pathways.
Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being explored for developing new therapeutic agents .
Industrial Uses: It also finds applications in agrochemicals and other industrial products where heterocyclic compounds are beneficial.
Heterocyclic hybrid pharmacophores represent a cornerstone strategy in contemporary medicinal chemistry, leveraging the fusion of distinct bioactive heterocyclic motifs to create novel molecular architectures with enhanced or multifaceted biological activities. The deliberate combination of pharmacophoric elements aims to overcome limitations of singular scaffolds, including poor selectivity, metabolic instability, and emerging drug resistance. Among these hybrid systems, the amalgamation of five-membered nitrogen-containing pyrazole and sulfur-nitrogen containing thiazole rings has emerged as a particularly fertile area of investigation. These hybrids exploit the complementary electronic, steric, and hydrogen-bonding profiles inherent to each heterocycle, facilitating targeted interactions with diverse biological macromolecules. The resultant compounds frequently exhibit improved pharmacological profiles compared to their parent structures, demonstrating augmented potency, selectivity, and favorable pharmacokinetic properties across therapeutic domains including oncology, antimicrobial therapy, metabolic disease management, and anti-inflammatory treatment. This molecular hybridization approach capitalizes on established structure-activity relationship principles while venturing into novel chemical space, offering substantial promise for addressing unmet medical needs through innovative molecular design.
Thiazole-pyrazole hybrids occupy a privileged position in modern drug discovery pipelines due to their versatile pharmacophoric features and demonstrable efficacy against biologically challenging targets. The thiazole ring contributes significant hydrogen-bonding capacity through its endocyclic nitrogen atom and offers a site for diverse substitutions, enhancing molecular diversity. Concurrently, the pyrazole moiety provides a rigid, planar framework with two adjacent nitrogen atoms capable of forming critical hydrogen bonds and coordinating with metal ions in enzyme active sites. This synergistic combination enables precise molecular recognition across disparate protein classes, including kinases, carbonic anhydrases, cyclooxygenases, and carbohydrate-hydrolyzing enzymes. Their structural modularity facilitates extensive derivatization, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and three-dimensional conformation to optimize target engagement and drug-like properties. The biological significance of this hybrid system is substantiated by numerous structure-activity relationship studies demonstrating that the spatial orientation and electronic communication between these rings directly influence binding affinity and functional activity against both enzymes and receptors [4] [7].
Table 1: Therapeutic Applications of Representative Thiazole-Pyrazole Hybrid Derivatives
Biological Target | Therapeutic Area | Observed Activities | Reference Scaffold |
---|---|---|---|
Succinate Dehydrogenase | Antifungal Agents | Disruption of fungal mitochondrial electron transport chain; Efficacy against Valsa mali and Rhizoctonia solani | Pyrazole carboxamide thiazoles [5] |
PPAR-γ Receptor | Antidiabetic Agents | Enhanced insulin sensitivity; Glucose uptake modulation; Adipocyte differentiation | Thiazole-linked diaryl pyrazoles [2] |
Caspase-3 | Anticancer Agents | Induction of apoptosis in cancer cell lines (HepG2, MCF-7, HCT-116) | Thiazole-pyrazole hybrids [1] |
α-Glucosidase/α-Amylase | Antidiabetic Agents | Delayed carbohydrate digestion; Postprandial glucose reduction | Pyrazolyl-thiazole derivatives [2] |
Cyclooxygenase-2 (COX-2) | Anti-inflammatory Agents | Inhibition of prostaglandin synthesis; Reduction of inflammatory mediators | Thiazole-celecoxib analogs [2] |
The emergence of thiazole-pyrazole hybrids as inhibitors of succinate dehydrogenase (SDH) exemplifies their significance in agrochemical and pharmaceutical contexts. These compounds, exemplified by derivatives described in recent literature, disrupt fungal energy metabolism by binding at the ubiquinone site of complex II, demonstrating potent activity against economically devastating plant pathogens such as Valsa mali (EC50 values as low as 1.77 mg/L) and Rhizoctonia solani [5]. Similarly, in metabolic disease research, molecular hybrids incorporating thiazolidinedione elements fused with pyrazole scaffolds exhibit dual PPAR-γ agonism and carbohydrate-hydrolyzing enzyme inhibition, addressing both hyperglycemia and underlying inflammatory components of type 2 diabetes mellitus [2]. This multifunctional capacity underscores the strategic advantage of hybrid pharmacophores in targeting complex, multifactorial disease pathways.
The specific molecular architecture of 4-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-amine embodies critical features that enhance its utility as a versatile scaffold in medicinal chemistry. The compound features a thiazole ring substituted at the C-4 position with an aminomethyl linker (-CH2-) connected to the N-1 position of a pyrazole ring, while maintaining an exocyclic amine group at the C-2 position of the thiazole. This specific connectivity creates a conformationally semi-constrained structure where the methylene spacer provides torsional flexibility while maintaining spatial proximity between the heterocycles. The exocyclic primary amine on the thiazole ring serves as a potent hydrogen bond donor and acceptor, significantly enhancing water solubility and providing a synthetic handle for further derivatization via amide formation, Schiff base chemistry, or ureido/thioureido coupling [7] [9].
Computational analyses, including density functional theory (DFT) studies on analogous structures, reveal that the frontier molecular orbitals are distributed across both heterocyclic systems with significant electron density localization on the thiazol-2-amine nitrogen atoms and the pyrazole N2 nitrogen. This electron distribution facilitates interactions with electrophilic regions of biological targets. The molecule exhibits a calculated dipole moment ranging between 3.5–4.2 Debye, indicating moderate polarity conducive to membrane permeability while retaining sufficient aqueous solubility for biological distribution. Crucially, the angle between the planes of the thiazole and pyrazole rings typically ranges from 55° to 75° in energy-minimized conformations, creating a distinctive three-dimensional topology that complements binding sites unreachable by planar fused systems. This angular displacement reduces molecular planarity, potentially mitigating intercalation-related toxicity concerns associated with fully planar polyheterocycles [1] [7].
Table 2: Key Structural and Electronic Features of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine
Structural Element | Physicochemical Property | Biological Significance |
---|---|---|
Thiazol-2-amine group | Strong H-bond donor/acceptor; pKa ~6.5-7.5 | Facilitates binding to catalytic residues in enzyme active sites; Enhances water solubility |
Pyrazole ring (N1-substituted) | Moderate H-bond acceptor; Weak base | Participates in π-π stacking; Coordinates metal ions; Modulates electron distribution |
Methylene bridge (-CH2-) | Torsional flexibility (~30°-150°) | Allows conformational adaptation to binding pockets; Reduces ring strain |
Non-coplanar rings | Dihedral angle ~55°-75° | Creates unique steric profile for selective target recognition; Decreases planarity |
Electron density distribution | HOMO-LUMO gap ~1.5-2.4 eV | Facilitates charge transfer interactions; Influences redox potential & reactivity |
The presence of the aminothiazole moiety significantly enhances the molecule's capacity for forming bidentate hydrogen bonds with protein targets, mimicking natural hydrogen-bonding patterns observed in substrate-enzyme complexes. This feature is particularly advantageous in designing inhibitors of enzymes utilizing carboxylic acid or phosphate-containing substrates, where the aminothiazole can engage in simultaneous hydrogen bonding with catalytic residues. Additionally, synthetic routes to this core structure, often involving Hantzsch thiazole synthesis from α-halo carbonyl precursors and thioureas followed by N-alkylation of pyrazole, offer considerable versatility for introducing diverse substituents on both heterocycles and the exocyclic amine, enabling comprehensive structure-activity relationship exploration [7] [9].
The strategic integration of thiazole and pyrazole pharmacophores represents an evolutionary progression in heterocyclic chemistry, building upon decades of independent investigation into each ring system's biological properties. Initial explorations focused on simple monosubstituted thiazoles (e.g., sulfathiazole antibiotics, 1930s) and pyrazoles (e.g., antipyrine analgesics, late 1800s) established the fundamental bioactivity profiles of these heterocycles. The conceptual leap toward deliberate hybridization emerged in the mid-20th century with synthetic efforts creating linked systems such as 1-(thiazol-2-yl)pyrazoles and 1-(pyrazol-1-yl)thiazoles. However, early analogs often featured direct ring-ring connections that restricted conformational freedom and synthetic accessibility [5] [8].
The incorporation of methylene spacers, exemplified by structures like 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine, marked a significant advancement during the 1990s-2000s. This design innovation preserved electronic communication between rings while introducing torsional flexibility critical for optimal target binding. Patent literature from this period discloses antimicrobial thiazolylmethylpyrazoles bearing varied substituents, highlighting improved spectrum and potency over non-bridged analogs. Concurrently, agrochemical research identified such bridged hybrids, particularly carboxamide derivatives, as potent fungicides targeting fungal respiration via succinate dehydrogenase inhibition (SDHIs), culminating in field-effective candidates against Sclerotinia sclerotiorum and related pathogens [5] [10].
The 2010s witnessed sophisticated structural refinements leveraging crystallographic and computational insights. Strategic substitutions included:
Contemporary research (2020s) focuses on three-dimensional structural diversification, creating spiro-fused and polycyclic systems incorporating the thiazole-pyrazole-methylamine core. Advanced synthetic methodologies enable precise regioselective functionalization critical for optimizing target selectivity. Modern design paradigms leverage artificial intelligence-driven molecular docking and free-energy perturbation calculations to predict binding modes of these hybrids against dynamically validated biological targets, accelerating the identification of preclinical candidates with improved efficacy and safety profiles [4] [7] [10]. The compound 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine thus represents both a historically significant scaffold and a contemporary platform for rational drug design, embodying the evolution from simple heterocyclic combinations toward sophisticated, target-informed hybrid architectures.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7